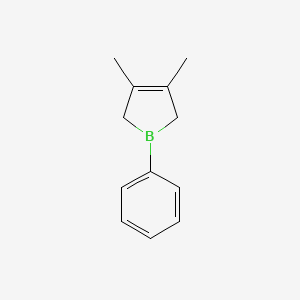
3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole is a boron-containing heterocyclic compound It is characterized by its unique structure, which includes a borole ring with two methyl groups and a phenyl group attached
Méthodes De Préparation
The synthesis of 3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole typically involves the reaction of phenylboronic acid with 3,4-dimethyl-1,2-dihydro-1H-pyrrole under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the borole ring.
Analyse Des Réactions Chimiques
3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronates, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the borole ring into more saturated boron-containing compounds.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing polymers and materials.
Biology: Research is ongoing into its potential use as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: It is used in the production of advanced materials, such as boron-doped graphene and other boron-containing nanomaterials.
Mécanisme D'action
The mechanism by which 3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole exerts its effects is primarily through its boron atom. Boron can form stable covalent bonds with various elements, making it a versatile component in chemical reactions. In biological systems, boron can interact with biomolecules, potentially disrupting cellular processes or enhancing the delivery of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar compounds to 3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole include other borole derivatives, such as:
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: This compound has a similar structure but contains a benzoimidazole ring instead of a borole ring.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline: Another boron-containing compound with applications in organic electronics.
Dipyrone: A boron-containing pharmaceutical with analgesic and antipyretic properties.
The uniqueness of this compound lies in its specific borole ring structure, which imparts distinct chemical and physical properties compared to other boron-containing compounds.
Propriétés
Numéro CAS |
112238-06-9 |
|---|---|
Formule moléculaire |
C12H15B |
Poids moléculaire |
170.06 g/mol |
Nom IUPAC |
3,4-dimethyl-1-phenyl-2,5-dihydroborole |
InChI |
InChI=1S/C12H15B/c1-10-8-13(9-11(10)2)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 |
Clé InChI |
RJEWGMKPLOLPAW-UHFFFAOYSA-N |
SMILES canonique |
B1(CC(=C(C1)C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


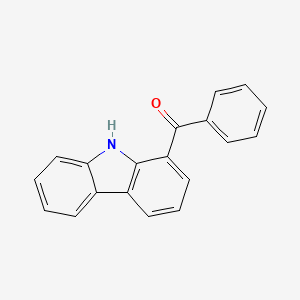
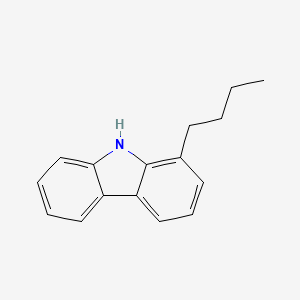

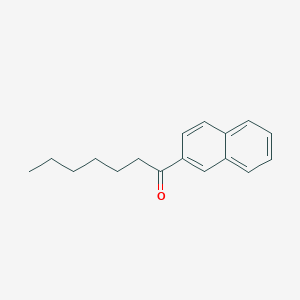
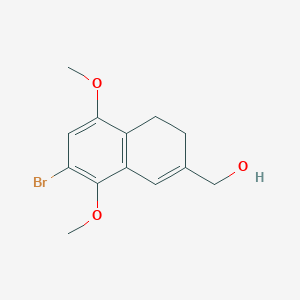
![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
![1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol](/img/structure/B14314352.png)
![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)

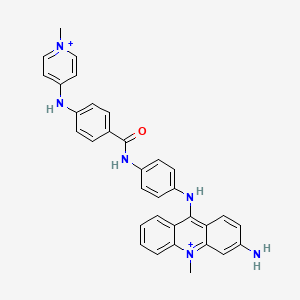
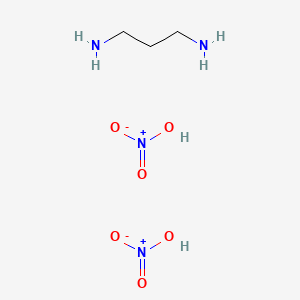
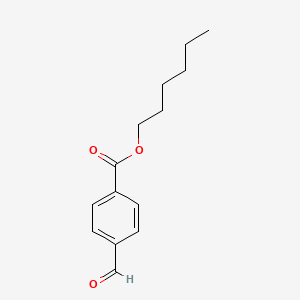

![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
